molecular formula C18H16FN5O2S2 B2970450 2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-methyl-N-phenylacetamide CAS No. 886937-91-3

2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-methyl-N-phenylacetamide

Cat. No. B2970450
CAS RN: 886937-91-3
M. Wt: 417.48
InChI Key: LGHPYCBECWHRLY-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups including a ureido group, a thiadiazole ring, a thioether linkage, and an acetamide group. These functional groups suggest that the compound could have a variety of chemical properties and potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple functional groups and a heterocyclic ring could result in a complex three-dimensional structure. Detailed structural analysis would require techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the ureido group might participate in acid-base reactions, while the thiadiazole ring might undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could affect its solubility and reactivity. Detailed analysis of these properties would require experimental measurements .

Scientific Research Applications

Anticancer and Neuroprotective Activities

Research has explored the anticancer activities of thiadiazole-based compounds, demonstrating their efficacy against tumor cells derived from cancers of the nervous system (such as medulloblastoma, neuroblastoma, and glioma) as well as peripheral cancers like colon adenocarcinoma and lung carcinoma. These compounds have shown to inhibit tumor cell proliferation and migration while exerting a trophic effect on neuronal cell cultures, indicating both anticancer and neuroprotective properties. Furthermore, they do not affect the viability of normal cells, including astrocytes, hepatocytes, and skin fibroblasts, highlighting their selectivity and potential for safe therapeutic applications (Rzeski, Matysiak, & Kandefer-Szerszeń, 2007).

Glutaminase Inhibition

Another area of research involves the synthesis and evaluation of thiadiazole derivatives as inhibitors of kidney-type glutaminase (GLS), a target for cancer therapy. These derivatives, including bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, have been identified as potent and selective allosteric inhibitors of GLS. They have shown promise in attenuating the growth of human lymphoma cells in vitro and in mouse models, offering a potential pathway for developing more effective cancer treatments (Shukla et al., 2012).

Hepatic Metabolism and Thyroid Hormone Levels

The compound's effects on hepatic metabolism and thyroid hormone levels have also been studied, with findings suggesting its role in inducing hepatic thyroid hormone metabolism. This leads to alterations in circulating thyroid hormone levels, mediated through enhanced biotransformation and excretion of thyroid hormone in the liver. Such studies contribute to understanding the extrathyroidal regulation of thyroid hormones and the potential impact of thiadiazole derivatives on metabolic processes (Christenson et al., 1996).

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical, chemical, and biological properties. Without specific data, it’s difficult to provide a detailed safety assessment .

Future Directions

The study of this compound could provide valuable insights into the chemical and biological properties of ureido-thiadiazole derivatives. Potential areas of research could include the synthesis and characterization of related compounds, the investigation of their biological activities, and the development of new drugs based on this structural scaffold .

properties

IUPAC Name

2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-methyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN5O2S2/c1-24(14-5-3-2-4-6-14)15(25)11-27-18-23-22-17(28-18)21-16(26)20-13-9-7-12(19)8-10-13/h2-10H,11H2,1H3,(H2,20,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGHPYCBECWHRLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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